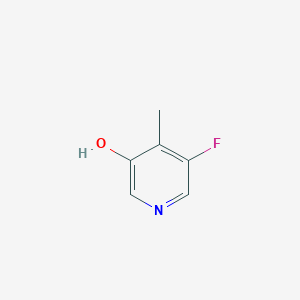
(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-4-(naphthalen-2-yl)butanoic acid is a chiral amino acid derivative that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of an amino group, a naphthalene ring, and a butanoic acid moiety, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(naphthalen-2-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as naphthalene derivatives and amino acids.
Formation of Intermediate: The naphthalene derivative undergoes a series of reactions, including nitration, reduction, and protection of functional groups, to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with a protected amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection and Purification: The final step involves deprotection of the amino and carboxyl groups, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of ®-3-Amino-4-(naphthalen-2-yl)butanoic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Reagents: Efficient catalysts and reagents are employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques, including high-performance liquid chromatography (HPLC) and crystallization, are used to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-4-(naphthalen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides, often in the presence of a base.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Substituted amino acid derivatives.
Applications De Recherche Scientifique
®-3-Amino-4-(naphthalen-2-yl)butanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-3-Amino-4-(naphthalen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
Naphthalene-2-carboxylic acid: A structurally related compound with different functional groups and reactivity.
4-(Naphthalen-2-yl)butanoic acid: A compound with a similar backbone but lacking the amino group
Uniqueness
®-3-Amino-4-(naphthalen-2-yl)butanoic acid is unique due to its chiral nature and the presence of both an amino group and a naphthalene ring, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C14H15NO2 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
(3R)-3-amino-4-naphthalen-2-ylbutanoic acid |
InChI |
InChI=1S/C14H15NO2/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9,15H2,(H,16,17)/t13-/m1/s1 |
Clé InChI |
WSVMIVFELRCSPA-CYBMUJFWSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)C[C@H](CC(=O)O)N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide](/img/structure/B11926663.png)
![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate](/img/structure/B11926673.png)


![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)

![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)
